Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
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Overview
Description
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-: is an organosulfur compound with a chemical formula of SC(NH2)2. It is a derivative of thiourea, where the hydrogen atoms are replaced by various functional groups, making it a versatile compound in organic synthesis and various applications .
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene: is an organic compound that belongs to the class of bithiophenes. It is characterized by the presence of a fluorenyl group and a dodecyl chain, which contribute to its unique properties and applications in organic electronics .
Preparation Methods
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-fluoro-4-[methyl(phenylmethyl)amino]aniline with thiourea under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the coupling of 7-dodecyl-9H-fluorene with 2,2’-bithiophene using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production methods may include batch processing and continuous flow techniques to produce large quantities of the compound with high efficiency and consistency.
Chemical Reactions Analysis
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
Types of Reactions: This compound primarily undergoes electrophilic substitution and coupling reactions.
Common Reagents and Conditions: Common reagents include electrophiles like bromine and coupling agents like palladium catalysts.
Major Products: The major products include various substituted derivatives and extended conjugated systems, which are useful in organic electronics.
Scientific Research Applications
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
This compound has significant applications in:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, elastomers, and plastics.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
This compound is widely used in:
Organic Electronics: As an active material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Sensors: Utilized in the development of high-sensitivity sensors.
Materials Science: Research on its properties contributes to the development of new materials with improved electronic properties.
Mechanism of Action
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
The mechanism of action involves:
Molecular Targets: Interacts with various enzymes and proteins, affecting their function.
Pathways Involved: Modulates oxidative stress pathways and cellular signaling.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
The mechanism of action includes:
Molecular Targets: Functions as a semiconductor material, facilitating charge transport.
Pathways Involved: Enhances the efficiency of electronic devices by improving charge mobility.
Comparison with Similar Compounds
Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-
Similar Compounds: Thiourea derivatives with different substituents.
Uniqueness: The presence of the fluoro and methyl(phenylmethyl)amino groups enhances its reactivity and biological activity.
5-(7-Dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene
Similar Compounds: Other bithiophene derivatives with different alkyl chains or aromatic groups.
Uniqueness: The combination of the fluorenyl group and dodecyl chain provides unique electronic properties and stability.
Properties
CAS No. |
832099-27-1 |
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Molecular Formula |
C15H16FN3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[4-[benzyl(methyl)amino]-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C15H16FN3S/c1-19(10-11-5-3-2-4-6-11)14-8-7-12(9-13(14)16)18-15(17)20/h2-9H,10H2,1H3,(H3,17,18,20) |
InChI Key |
HOFZFQLBDYDQDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)NC(=S)N)F |
Origin of Product |
United States |
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